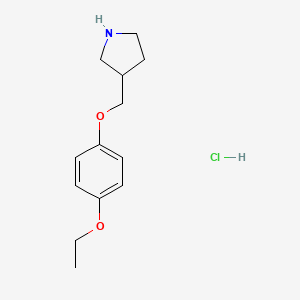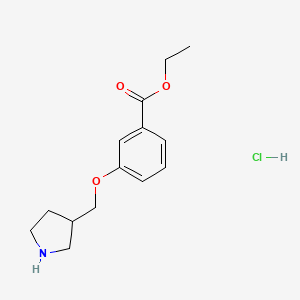![molecular formula C20H34ClNO B1397608 Chlorhydrate de 3-{[2,4-di(tert-butyl)phénoxy]méthyl}pipéridine CAS No. 1219972-58-3](/img/structure/B1397608.png)
Chlorhydrate de 3-{[2,4-di(tert-butyl)phénoxy]méthyl}pipéridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalyse
Les composés comportant des groupes tert-butyle ont été utilisés comme catalyseurs dans diverses réactions chimiques. Par exemple, ils peuvent faciliter l'époxydation du cyclooctène lorsqu'ils sont utilisés en conjonction avec des complexes d'oxidovanadium (IV) .
Activité biologique
Les dérivés de composés comportant des fragments de pyrocatéchol stériquement encombrés, qui sont structurellement similaires aux groupes tert-butyle, ont montré une activité biologique potentielle. Ils pourraient être liés par des ponts covalents à des amines secondaires ou à des pharmacophores .
Science des matériaux
En science des matériaux, les composés à base de tert-butyle ont été utilisés comme nucléants pour le polypropylène, améliorant ainsi ses propriétés de cristallisation .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that it belongs to the family of piperidine compounds, which are often used in pharmaceuticals and have a wide range of biological activities.
Pharmacokinetics
It’s known that it is a white or off-white crystalline powder that is soluble in water, ethanol, and other organic solvents, which suggests it may have good bioavailability.
Action Environment
It’s known that it is stable under normal temperatures and pressures.
Analyse Biochimique
Biochemical Properties
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride may interact with membrane proteins, affecting cellular signaling pathways and transport mechanisms .
Cellular Effects
The effects of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism . For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Furthermore, 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride can disrupt mitochondrial function, thereby influencing energy production and metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the active sites of enzymes such as cytochrome P450, leading to inhibition of their catalytic activity . Additionally, 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride can activate or inhibit transcription factors, resulting in altered gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride has been associated with persistent changes in cellular metabolism and gene expression .
Metabolic Pathways
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites . Additionally, 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride may influence the synthesis and degradation of lipids, proteins, and nucleic acids .
Transport and Distribution
The transport and distribution of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in certain cellular compartments . The localization and accumulation of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride can affect its activity and function, influencing cellular processes such as signaling and metabolism .
Subcellular Localization
The subcellular localization of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it affects energy production and metabolic processes . The subcellular distribution of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is crucial for understanding its biochemical properties and cellular effects .
Propriétés
IUPAC Name |
3-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.ClH/c1-19(2,3)16-9-10-18(17(12-16)20(4,5)6)22-14-15-8-7-11-21-13-15;/h9-10,12,15,21H,7-8,11,13-14H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUUNFRFRQNDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397525.png)
![2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397526.png)

![3-{[4-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397530.png)
![4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397531.png)
![3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397532.png)
![4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397533.png)

![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397539.png)
![4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397541.png)

![4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397545.png)
![2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397547.png)
![3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397548.png)
